Product packaging for (5-Methylpyridin-3-yl)methanamine(Cat. No.:CAS No. 771574-45-9)

(5-Methylpyridin-3-yl)methanamine

Cat. No.: B1592145
CAS No.: 771574-45-9
M. Wt: 122.17 g/mol
InChI Key: ZKAUZQFUIATOQP-UHFFFAOYSA-N
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Description

Significance of Pyridinemethanamines in Heterocyclic Chemistry Research

Pyridinemethanamines, as a class of compounds, are of considerable importance in heterocyclic chemistry. The pyridine (B92270) ring, a six-membered aromatic heterocycle containing a nitrogen atom, imparts basicity and the ability to participate in a wide range of chemical transformations. The nitrogen atom's lone pair of electrons can act as a hydrogen bond acceptor, a crucial feature for interactions with biological targets. researchgate.net

The aminomethyl group attached to the pyridine ring further enhances the molecule's functionality. It can act as a nucleophile, a base, or a ligand for metal catalysts. This versatility makes pyridinemethanamines key intermediates in the synthesis of more complex molecules, including pharmaceuticals and materials with specific electronic or optical properties.

In medicinal chemistry, the pyridinemethanamine scaffold is found in a variety of biologically active compounds. The pyridine core is present in numerous FDA-approved drugs, highlighting its importance as a pharmacophore. researchgate.net For instance, derivatives of pyridinemethanamine have been investigated for their potential as anticancer agents, with studies showing that modifications to the pyridine ring and the amine substituent can significantly influence their activity.

Furthermore, in the realm of catalysis, pyridinemethanamine derivatives are utilized as ligands for transition metals. The nitrogen atoms of the pyridine ring and the amino group can coordinate with metal centers, creating stable complexes that can catalyze a variety of organic reactions, such as cross-coupling reactions and hydrogenations.

Historical Context of (5-Methylpyridin-3-yl)methanamine Investigations

The exploration of substituted pyridines, including those with methyl and aminomethyl groups, likely emerged from the broader efforts to functionalize the pyridine ring to modulate its physical and chemical properties for various applications. The synthesis of related compounds, such as 2-amino-5-methylpyridine, has been documented in patents dating back to the mid-20th century, indicating an early interest in this substitution pattern. google.com The development of modern synthetic methodologies has since enabled more precise and efficient routes to a vast array of substituted pyridines, including this compound.

Research Gaps and Future Perspectives on this compound

Despite the growing interest in substituted pyridinemethanamines, specific research concerning this compound reveals several areas ripe for further exploration. A significant gap exists in the comprehensive evaluation of its biological activity profile. While the general class of compounds shows promise, detailed studies on the specific interactions of this compound with various biological targets are lacking.

Future research should focus on a number of key areas:

Development of Novel Synthetic Routes: While methods for the synthesis of substituted pyridines exist, the development of more efficient, stereoselective, and environmentally benign synthetic pathways to this compound and its derivatives remains a valuable pursuit.

Exploration of Medicinal Chemistry Applications: A systematic investigation into the potential of this compound as a scaffold for the design of new therapeutic agents is warranted. This could involve the synthesis of a library of derivatives and their screening against a wide range of diseases.

Catalysis Research: The potential of this compound and its derivatives as ligands in catalysis is an underexplored area. Research into the synthesis and catalytic activity of metal complexes bearing this ligand could lead to the discovery of new and efficient catalysts for important chemical transformations.

Materials Science Applications: The unique electronic properties of the substituted pyridine ring suggest that this compound could be a useful building block for the synthesis of novel organic materials with interesting optical or electronic properties.

Detailed Research Findings

To provide a clearer picture of the current state of knowledge, the following tables summarize key data related to this compound and related compounds.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₁₀N₂ uni.lu
Molecular Weight 122.17 g/mol uni.lu
CAS Number 771574-45-9
Predicted XlogP 0.1 uni.lu

Table 2: Examples of Research on Related Pyridinemethanamine Derivatives

Compound/Derivative ClassResearch FocusKey FindingReference
5-Methyl-3-(bromomethyl)pyridine hydrobromideSynthesisAn efficient synthesis with a 65.9% overall yield was developed.
5-(Pyridin-2-yl)thiazolesMedicinal ChemistryEvaluation as ALK5 inhibitors for potential anticancer applications.
5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-onesMedicinal ChemistryDemonstrated antimicrobial activity against various pathogens.
Metal complexes with pyridine-based ligandsCatalysisUsed as catalysts in organic reactions like the Henry reaction.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10N2 B1592145 (5-Methylpyridin-3-yl)methanamine CAS No. 771574-45-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-methylpyridin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-6-2-7(3-8)5-9-4-6/h2,4-5H,3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKAUZQFUIATOQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50607144
Record name 1-(5-Methylpyridin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50607144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

771574-45-9
Record name 1-(5-Methylpyridin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50607144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 5 Methylpyridin 3 Yl Methanamine and Its Derivatives

Established Synthetic Pathways to (5-Methylpyridin-3-yl)methanamine

The construction of this compound often relies on robust and well-understood chemical transformations. These established routes provide reliable access to the target compound, forming the foundation for more complex derivative synthesis.

Reductive Amination Approaches

Reductive amination is a cornerstone of amine synthesis, offering a direct method to convert carbonyl compounds into amines. wikipedia.orglibretexts.org This approach is particularly valuable for the synthesis of this compound, typically starting from 5-methyl-3-pyridinecarboxaldehyde. The reaction proceeds through the formation of an intermediate imine, which is then reduced to the corresponding amine. wikipedia.org

A variety of reducing agents can be employed in this transformation, with sodium cyanoborohydride (NaBH₃CN) being a common choice due to its selectivity for the imine over the starting aldehyde. masterorganicchemistry.com The reaction is typically carried out under mildly acidic conditions to facilitate imine formation. masterorganicchemistry.com

Another pathway involves the reduction of 5-methylpyridine-3-carbonitrile. Various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, can be employed to convert the nitrile group to a primary amine. organic-chemistry.org

Starting MaterialReagentsProductKey Features
5-methyl-3-pyridinecarboxaldehydeAmine source (e.g., ammonia), Reducing agent (e.g., NaBH₃CN)This compoundDirect conversion of aldehyde to amine; proceeds via an imine intermediate. wikipedia.orgmasterorganicchemistry.com
5-methylpyridine-3-carbonitrileReducing agent (e.g., LiAlH₄, H₂/catalyst)This compoundReduction of a nitrile to a primary amine. organic-chemistry.org

Coupling Reactions in this compound Synthesis

Coupling reactions provide an alternative and powerful strategy for the synthesis of this compound, allowing for the formation of key carbon-nitrogen bonds. These methods often involve the use of a transition metal catalyst, such as palladium, to facilitate the reaction between a pyridine (B92270) precursor and an amine source.

While direct coupling to form the aminomethyl group can be challenging, a common strategy involves the coupling of a suitable nitrogen-containing nucleophile with a 3-halomethyl-5-methylpyridine derivative. This approach allows for the late-stage introduction of the amine functionality.

Advanced Synthetic Transformations for this compound Derivatives

The development of novel derivatives of this compound often requires more sophisticated synthetic methodologies. These advanced transformations enable the construction of complex molecular architectures with tailored properties.

Suzuki Cross-Coupling Applications in Pyridine Derivatization

The Suzuki cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds, and it has found significant application in the derivatization of pyridine rings. fishersci.co.ukyonedalabs.com This palladium-catalyzed reaction typically involves the coupling of a halo-pyridine derivative with a boronic acid or ester. fishersci.co.ukresearchgate.net

In the context of this compound derivatives, a common strategy is to start with a dihalopyridine and selectively perform Suzuki coupling at one position, leaving the other halogen available for further functionalization or for conversion to the aminomethyl group. For instance, a 3-halo-5-methylpyridine derivative can be coupled with various aryl or heteroaryl boronic acids to introduce diverse substituents at the 3-position. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity. nih.govresearchgate.net

Reactant 1Reactant 2Catalyst SystemProduct
3-Halo-5-methylpyridine derivativeAryl/Heteroaryl boronic acidPalladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)3-Aryl/Heteroaryl-5-methylpyridine derivative

This methodology allows for the synthesis of a wide array of derivatives with varied electronic and steric properties, which is essential for structure-activity relationship studies in drug discovery.

Multistep Reaction Sequences for Complex Architectures

The synthesis of complex molecules incorporating the this compound scaffold often necessitates multistep reaction sequences. These sequences are carefully designed to build up molecular complexity in a controlled and efficient manner.

A typical multistep synthesis might begin with a simple, commercially available pyridine derivative, such as 5-methylnicotinic acid. google.com This starting material can undergo a series of transformations, including functional group interconversions, protection-deprotection steps, and key bond-forming reactions, to ultimately yield the desired complex target molecule. For example, the carboxylic acid group of 5-methylnicotinic acid can be converted to an amide, which can then be reduced to the aminomethyl group. The pyridine ring itself can be further functionalized through electrophilic or nucleophilic aromatic substitution reactions at various stages of the synthesis.

Microwave-Assisted Synthesis of Related Pyridine Compounds

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions and improving yields. rsc.orgnih.gov This technology has been successfully applied to the synthesis of a variety of pyridine derivatives. mdpi.com The use of microwave irradiation can significantly reduce reaction times from hours to minutes and can also enable reactions that are difficult to achieve under conventional heating. nih.gov

In the context of synthesizing derivatives related to this compound, microwave-assisted methods can be employed for various key steps, including the construction of the pyridine ring itself or the introduction of substituents. For example, multicomponent reactions, where three or more reactants combine in a single step to form a complex product, are often well-suited for microwave conditions. rsc.org This approach allows for the rapid generation of diverse libraries of pyridine derivatives for screening purposes.

Reaction TypeKey Features under Microwave Irradiation
Pyridine ring synthesisAccelerated reaction rates, improved yields, access to novel structures.
Functionalization of pyridine ringShorter reaction times for cross-coupling and substitution reactions. mdpi.com
Multicomponent reactionsRapid generation of molecular diversity. rsc.org

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is primarily focused on the reduction of its precursor, 5-methyl-3-cyanopyridine (also known as 5-methylnicotinonitrile). Traditional reduction methods often involve stoichiometric metal hydrides, which generate significant amounts of waste. Greener alternatives center on catalytic hydrogenation, employing efficient and recyclable catalysts, safer solvents, and more energy-efficient processes.

Catalytic Hydrogenation:

The core of green synthesis for this compound lies in the catalytic hydrogenation of 5-methyl-3-cyanopyridine. This approach utilizes a catalyst to facilitate the reaction with hydrogen gas, a clean reagent whose only byproduct is water in subsequent work-ups. Key aspects of this green methodology include:

Catalyst Selection: The choice of catalyst is critical for achieving high yield and selectivity. Heterogeneous catalysts, such as palladium on carbon (Pd/C) or Raney nickel, are often favored due to their high activity, stability, and ease of separation from the reaction mixture, allowing for recycling and reuse. This aligns with the green chemistry principle of catalysis.

Solvent Choice: The use of environmentally benign solvents is a cornerstone of green synthesis. For the hydrogenation of nitriles, alcohols like ethanol or methanol are commonly used. Research is ongoing into the use of even greener solvents, such as water or supercritical fluids, to further reduce the environmental footprint.

Reaction Conditions: Optimizing reaction conditions to be more energy-efficient is another key principle. This can involve conducting reactions at lower temperatures and pressures, which is often achievable with highly active catalysts. Microwave-assisted synthesis is also being explored as a way to reduce reaction times and energy consumption.

While specific data for the green synthesis of this compound is not extensively published in dedicated studies, the general principles for the reduction of aromatic nitriles can be applied. The following table outlines typical catalysts and conditions used for the green catalytic hydrogenation of related cyanopyridine derivatives, which are indicative of the methodologies applicable to 5-methyl-3-cyanopyridine.

CatalystSolventTemperature (°C)Pressure (bar)Key Green Advantages
Raney NickelEthanol/Ammonia50-10010-50High activity, cost-effective, recyclable
Palladium on Carbon (Pd/C)Methanol25-801-20High selectivity, mild reaction conditions
Rhodium on Alumina (Rh/Al2O3)Ethanol25-505-15High efficiency, can be used in smaller quantities

Alternative Green Approaches:

Beyond catalytic hydrogenation, other green strategies are being investigated for the synthesis of pyridine derivatives. These include:

Biocatalysis: The use of enzymes to catalyze the reduction of nitriles offers a highly selective and environmentally friendly alternative. Nitrile reductases can operate in aqueous media under mild conditions, minimizing waste and energy use. While a specific biocatalytic route to this compound has not been detailed, this remains a promising area of research.

Flow Chemistry: Continuous flow reactors can improve the safety and efficiency of hydrogenation reactions. They allow for better control over reaction parameters, leading to higher yields and purity, and can minimize the volume of solvents used.

Stereoselective Synthesis and Chiral Modifications of Pyridinemethanamine Scaffolds

The development of stereoselective methods to synthesize chiral pyridinemethanamine derivatives is of significant interest, as the biological activity of these compounds is often dependent on their stereochemistry. The primary approaches to achieving this are asymmetric synthesis and chiral resolution.

Asymmetric Synthesis:

Asymmetric synthesis aims to directly produce a single enantiomer of a chiral compound. For pyridinemethanamine scaffolds, this can be approached through several strategies:

Asymmetric Hydrogenation: This is a powerful technique for the enantioselective reduction of prochiral precursors. In the context of pyridinemethanamines, this could involve the asymmetric hydrogenation of an imine or enamine precursor. The use of chiral catalysts, typically transition metal complexes with chiral ligands, is essential for inducing enantioselectivity. For instance, rhodium and iridium complexes with chiral phosphine ligands have been successfully employed in the asymmetric hydrogenation of various substrates. A notable strategy involves the asymmetric hydrogenation of 3-substituted pyridinium salts, which can yield chiral piperidines with high enantiomeric excess. This methodology, using a Rh-JosiPhos catalyst in the presence of a base, has achieved up to 90% ee for related structures. unito.it

Diastereoselective Reduction: Another approach involves the use of a chiral auxiliary. A prochiral ketone or imine derived from a pyridine precursor can be reacted with a chiral reagent or auxiliary to create a diastereomeric intermediate. Subsequent reduction of this intermediate can proceed with high diastereoselectivity, and the chiral auxiliary can then be removed to yield the desired enantiomerically enriched amine. For example, the reduction of enantiopure N-p-toluenesulfinyl ketimines derived from pyridyl ketones has been shown to produce chiral amines with good yields and diastereoselectivities. The choice of reducing agent can significantly influence the diastereomeric ratio, as illustrated in the table below for a model reaction.

Reducing AgentDiastereomeric Ratio (d.r.)
NaBH4Low
L-Selectride®Up to 74:26
DIBAL-HModerate

Catalytic Asymmetric Addition: The asymmetric addition of nucleophiles to pyridyl imines is another promising route. Rhodium-catalyzed asymmetric addition of arylboronic acids to pyridyl imines has been reported to produce chiral pyridylamines with good yields and enantioselectivities. chim.it

Chiral Resolution:

Chiral resolution involves the separation of a racemic mixture of a chiral compound into its individual enantiomers. While generally less efficient than asymmetric synthesis, it remains a widely used method.

Diastereomeric Salt Formation: This classical method involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid (like tartaric acid or its derivatives), to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. Once separated, the desired enantiomer of the amine can be recovered by treating the salt with a base.

Enzymatic Resolution: Enzymes can be used to selectively react with one enantiomer of a racemic mixture, a process known as kinetic resolution. For example, a lipase could be used to acylate one enantiomer of a racemic pyridinemethanamine, allowing for the separation of the acylated product from the unreacted enantiomer.

The choice between asymmetric synthesis and chiral resolution depends on various factors, including the availability of starting materials, the efficiency of the chiral catalyst or resolving agent, and the desired scale of the synthesis.

Reactivity Profiles and Mechanistic Investigations of 5 Methylpyridin 3 Yl Methanamine

Electrophilic and Nucleophilic Substitution Reactions of the Pyridine (B92270) Ring

The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. However, the substituents on the ring play a crucial role in directing incoming electrophiles. In (5-methylpyridin-3-yl)methanamine, the ring is substituted with an electron-donating methyl group at the 5-position and an electron-donating aminomethyl group at the 3-position.

The methyl group is an ortho, para-director, while the aminomethyl group is also an ortho, para-director. Considering the positions on the pyridine ring relative to these substituents, electrophilic attack would be predicted to occur at positions 2, 4, and 6. The combined directing effects of the methyl and aminomethyl groups would likely favor substitution at the 2 and 6 positions. However, steric hindrance from the adjacent substituents might influence the regioselectivity.

Conversely, the pyridine ring is more susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom (positions 2, 4, and 6). The presence of the electron-donating methyl and aminomethyl groups would generally disfavor nucleophilic attack. However, if a suitable leaving group were present on the ring, nucleophilic substitution could be induced under specific conditions. For instance, a halogenated derivative such as (2-chloro-5-methylpyridin-3-yl)methanamine (B1467770) could undergo nucleophilic displacement of the chloride. bldpharm.com

Oxidation Pathways of the Methanamine Moiety

The methanamine moiety of this compound is susceptible to oxidation. Primary amines can be oxidized to a variety of products, including imines, oximes, nitriles, or, with cleavage of the C-N bond, aldehydes or carboxylic acids, depending on the oxidizing agent and reaction conditions. For instance, related compounds like (5-methylpyridin-2-yl)methanamine (B1354176) hydrochloride can be oxidized to form the corresponding N-oxides.

Furthermore, the pyridine nitrogen itself can be oxidized to an N-oxide. Selective oxidation of either the methanamine group or the pyridine nitrogen would require careful selection of reagents and reaction conditions.

Reduction Reactions for Derivatization

The primary amine of the methanamine group can undergo various reductive amination reactions with aldehydes or ketones to yield secondary or tertiary amines. This provides a versatile method for the derivatization of this compound. For example, reaction with a suitable aldehyde in the presence of a reducing agent like sodium borohydride (B1222165) would lead to the corresponding N-alkylated product.

While the pyridine ring is generally resistant to reduction under mild conditions, catalytic hydrogenation at high pressure and temperature can reduce the aromatic ring to a piperidine (B6355638) ring.

Reaction Kinetics and Thermodynamic Considerations in this compound Transformations

The thermodynamic stability of the intermediates and products would govern the reaction pathways. For instance, in electrophilic substitution, the relative stability of the possible sigma complexes would determine the regiochemical outcome.

Catalyst-Mediated Transformations Involving this compound

The nitrogen atoms in this compound can act as ligands for metal catalysts, potentially enabling a range of catalytic transformations. The primary amine and the pyridine nitrogen can coordinate to a metal center, facilitating reactions such as C-H activation. researchgate.netnih.gov This could allow for the functionalization of the pyridine ring or the methyl group.

For example, transition-metal-catalyzed cross-coupling reactions could be employed to introduce new substituents onto the pyridine ring, provided a suitable leaving group is present. While specific examples involving this compound as a substrate are scarce, the principles of catalyst-mediated transformations of pyridine derivatives are well-established. mdpi.com

Computational and Theoretical Studies on this compound

Computational and Theoretical Studies on 5 Methylpyridin 3 Yl Methanamine

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Approaches

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the electronic structure and reactivity of molecules. irjweb.comepstem.net These methods provide detailed insights into various molecular properties of (5-Methylpyridin-3-yl)methanamine that are crucial for understanding its chemical behavior. DFT methods, such as B3LYP, are frequently used to optimize molecular geometries and calculate electronic properties like molecular orbital energies. epstem.netcolab.ws

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgpku.edu.cn The HOMO, being the orbital with the highest energy containing electrons, acts as an electron donor, while the LUMO, the lowest energy orbital without electrons, acts as an electron acceptor. acadpubl.eumalayajournal.org

The energy of the HOMO is indicative of a molecule's susceptibility to electrophilic attack, whereas the LUMO energy points to its vulnerability towards nucleophilic attack. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. acadpubl.eubiomedres.us A large HOMO-LUMO gap suggests high stability and low reactivity, as it is energetically unfavorable to move electrons from the HOMO to the LUMO. biomedres.us Conversely, a small gap indicates higher reactivity and lower stability. nih.govbiomedres.us For this compound, computational studies can determine the specific energy values of these orbitals and the resulting energy gap, thereby quantifying its reactivity profile. acadpubl.eumalayajournal.org The distribution of electron density in the HOMO and LUMO across the molecule's framework reveals the most probable sites for these interactions. malayajournal.org

Table 1: Illustrative Frontier Molecular Orbital Data Note: The following data is illustrative for a generic organic molecule and not specific to this compound, as exact experimental or calculated values for this specific compound are not readily available in the cited literature. The principles, however, apply directly.

Parameter Illustrative Energy Value (eV) Significance
EHOMO -5.28 Electron-donating capability malayajournal.org
ELUMO -1.27 Electron-accepting capability malayajournal.org
HOMO-LUMO Gap (ΔE) 4.01 Chemical reactivity and kinetic stability malayajournal.org

Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. irjweb.com These include electronegativity (χ), chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω). Chemical hardness, for instance, is directly related to the HOMO-LUMO gap and reflects the molecule's resistance to changes in its electron distribution. irjweb.combiomedres.us

Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. researchgate.netresearchgate.netresearchgate.net The MEP map illustrates the charge distribution on the molecule's surface. nih.gov Different colors on the map represent varying electrostatic potential values:

Red: Indicates regions of most negative potential, rich in electrons, and are favorable sites for electrophilic attack. researchgate.net

Blue: Represents regions of most positive potential, which are electron-deficient and susceptible to nucleophilic attack. nih.govresearchgate.net

Green: Denotes areas with neutral or zero potential. researchgate.netresearchgate.net

For this compound, the MEP map would likely show negative potential (red/yellow) around the nitrogen atom of the pyridine (B92270) ring and the nitrogen of the aminomethyl group due to their lone pairs of electrons, identifying them as sites for electrophilic interaction. mdpi.com Positive potential (blue) would be expected around the hydrogen atoms, particularly those of the amine group. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, translating complex wavefunctions into the familiar language of Lewis structures (bonds and lone pairs). uni-muenchen.dejoaquinbarroso.com This method examines interactions between filled (donor) and empty (acceptor) orbitals, which are key to understanding molecular stability arising from hyperconjugation and charge delocalization. taylorandfrancis.com

Conformational Analysis and Energy Landscapes

This compound possesses rotational freedom around its single bonds, particularly the C-C bond connecting the pyridine ring to the aminomethyl group and the C-N bond of the amine. This flexibility allows the molecule to exist in various spatial arrangements known as conformations. Conformational analysis aims to identify the stable conformers (energy minima) and the transition states (saddle points) that connect them, thereby mapping the molecule's potential energy surface. mdpi.com

Computational methods, such as DFT, can be used to systematically explore the conformational space by rotating specific dihedral angles and calculating the corresponding energy. mdpi.com This process generates an energy landscape, which reveals the relative stabilities of different conformers. The conformer with the lowest energy is the most stable and, therefore, the most populated at equilibrium. The energy barriers between conformers determine the rate at which they can interconvert. Understanding the preferred conformation is crucial as it dictates the molecule's three-dimensional shape, which in turn influences its intermolecular interactions.

Molecular Dynamics Simulations and Intermolecular Interactions

While quantum chemical calculations typically focus on static, isolated molecules, molecular dynamics (MD) simulations provide insights into the behavior of molecules over time, including their movements and interactions with surrounding molecules like solvents or biological macromolecules. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing for the observation of conformational changes, solvent effects, and the dynamics of intermolecular binding. nih.gov

For this compound, MD simulations could be used to study its hydration shell in an aqueous environment, revealing how water molecules orient around the polar amine and pyridine groups. Furthermore, if this compound is studied as a ligand for a biological target, MD simulations can explore the stability of the ligand-receptor complex, the specific intermolecular interactions (like hydrogen bonds and van der Waals forces) that maintain the binding, and the conformational changes that may occur in both the ligand and the receptor upon binding. nih.gov

Structure-Property Relationships Derived from Computational Models for this compound Analogues

Computational models are instrumental in establishing structure-property relationships (SPRs). nih.gov By systematically modifying the structure of this compound—for instance, by changing the position of the methyl group, altering the substituent on the amine, or replacing the pyridine ring with another heterocycle—and calculating the resulting properties, researchers can build predictive models. nih.gov

These studies on analogues can reveal how specific structural features influence key properties like electronic character (HOMO/LUMO energies), reactivity, and binding affinity to a target. For example, computational studies on a series of substituted pyrazoles or pyridines have demonstrated how different functional groups impact tautomeric equilibria and conformational preferences, which are directly linked to their chemical and biological behavior. sigmaaldrich.cnmdpi.com Such SPRs are invaluable for the rational design of new molecules with tailored properties for specific applications.

Analytical Methodologies for the Characterization and Quantification of 5 Methylpyridin 3 Yl Methanamine

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in elucidating the molecular structure of (5-Methylpyridin-3-yl)methanamine by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing detailed information about the carbon-hydrogen framework of this compound.

¹H NMR spectra provide information on the number of different types of protons and their chemical environments. For analogous pyridine (B92270) compounds, the aromatic protons typically appear in the δ 7.0-8.5 ppm region, the methylene (B1212753) (-CH2-) protons of the aminomethyl group are found further upfield, and the methyl (-CH3) protons are observed at the highest field. rsc.org

Although not directly applicable to the parent compound, ¹⁹F NMR would be an essential tool for the characterization of fluorinated analogs of this compound.

Heteronuclear Multiple Bond Correlation (HMBC) is a 2D NMR technique that is invaluable for establishing connectivity between protons and carbons that are separated by two or three bonds, thus confirming the substitution pattern on the pyridine ring.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound This table presents predicted chemical shift ranges based on known data for similar structures. Actual experimental values may vary.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Pyridine-H2 8.2 - 8.5 147 - 150
Pyridine-H4 7.5 - 7.8 135 - 138
Pyridine-H6 8.1 - 8.4 145 - 148
-CH₃ 2.2 - 2.5 17 - 20
-CH₂-NH₂ 3.7 - 4.0 45 - 50
Pyridine-C3 Not Applicable 138 - 142
Pyridine-C5 Not Applicable 130 - 133

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. core.ac.uk The spectra are characterized by absorption bands corresponding to the vibrational frequencies of specific bonds. core.ac.uk For this compound, key vibrational modes include:

N-H stretching of the primary amine group, typically observed in the region of 3300-3500 cm⁻¹.

C-H stretching of the aromatic ring and the methyl and methylene groups, appearing around 2850-3100 cm⁻¹.

C=C and C=N stretching of the pyridine ring, found in the 1400-1600 cm⁻¹ region.

N-H bending of the amine group, which can be seen around 1590-1650 cm⁻¹.

Computational methods are often used alongside experimental data to assign the observed vibrational frequencies to specific molecular motions. core.ac.uknih.gov

Mass Spectrometry (MS, HRMS, LC-MS/MS)

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This data is crucial for determining the molecular weight and elemental composition.

MS analysis of this compound would show a molecular ion peak [M]⁺ corresponding to its molecular weight. uni.lu The fragmentation pattern can provide structural information. For instance, a common fragmentation pathway for similar amines is the loss of the amino group. docbrown.info

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the parent ion and its fragments, distinguishing it from other compounds with the same nominal mass. uni.lu

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. This is a highly sensitive and selective method for quantifying the compound in complex mixtures and for studying its fragmentation pathways in detail.

Table 2: Predicted Mass Spectrometry Data for this compound

Technique Ion Predicted m/z Information Provided
MS [M+H]⁺ 123.0917 Molecular Weight Confirmation
HRMS [M+H]⁺ 123.09168 Elemental Composition (C₇H₁₁N₂)
MS/MS Fragment Varies Structural Elucidation

Chromatographic Separation and Purity Assessment (e.g., HPLC, TLC)

Chromatographic techniques are essential for separating this compound from reaction impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purification of pyridine derivatives. sielc.com A typical method would employ a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier such as formic or acetic acid to ensure good peak shape for the basic amine. sielc.com The retention time and peak area are used for identification and quantification, respectively.

Thin-Layer Chromatography (TLC) is a simpler and faster chromatographic method used for monitoring reaction progress and for preliminary purity assessment. A suitable solvent system would be chosen to achieve good separation between the product and any starting materials or byproducts on a silica (B1680970) gel plate.

X-ray Diffraction Studies for Solid-State Conformation

Advanced Analytical Strategies for Analog Differentiation

Distinguishing this compound from its structural isomers and other analogs requires a combination of the analytical techniques described above. For example, differentiating it from (6-Methylpyridin-2-yl)methanamine would rely on subtle but measurable differences in their spectroscopic and chromatographic profiles.

NMR spectroscopy is particularly powerful in this regard. The coupling patterns and chemical shifts of the aromatic protons in the ¹H NMR spectrum are unique to the substitution pattern on the pyridine ring. Similarly, the ¹³C NMR chemical shifts will differ for each isomer.

LC-MS/MS methods can also be developed to differentiate isomers. While they may have the same parent mass, their fragmentation patterns (product ion spectra) upon collision-induced dissociation can be distinct, allowing for their selective detection and quantification. The development of such methods is crucial in metabolism studies and for ensuring the purity of the desired isomer in pharmaceutical preparations.

Applications of 5 Methylpyridin 3 Yl Methanamine As a Key Building Block in Organic Synthesis

Role in Heterocyclic Compound Synthesis

The pyridine (B92270) moiety is a fundamental scaffold in a vast number of biologically active compounds and functional materials. lifechemicals.comnih.govrsc.org (5-Methylpyridin-3-yl)methanamine serves as a readily available starting material for the elaboration of more complex heterocyclic systems. The primary amine functionality provides a reactive handle for a variety of chemical transformations, including N-alkylation, acylation, and condensation reactions. These reactions allow for the facile introduction of the methyl-substituted pyridyl motif into larger molecular frameworks.

For instance, the amine group can react with various electrophiles to form new carbon-nitrogen bonds, leading to the synthesis of a diverse array of heterocyclic structures. This versatility has been exploited in the creation of libraries of compounds for drug discovery and materials science research. nih.govresearchgate.netopenmedicinalchemistryjournal.com The presence of the methyl group on the pyridine ring can also influence the electronic properties and steric environment of the final molecule, providing a means to fine-tune its biological activity or material characteristics.

Precursor for Pharmaceutical Intermediates

Rupatadine (B1662895): This second-generation antihistamine, used for the treatment of allergies, is synthesized using this compound or its derivatives. researchgate.net In one synthetic approach, 3-bromomethyl-5-methylpyridine, derived from 3,5-lutidine, is reacted with desloratadine (B1670295) via N-alkylation in a phase-transfer catalyzed reaction to yield rupatadine. google.com Another process involves the reduction of 5-methyl nicotinic acid methyl ester to (5-methylpyridin-3-yl)methanol, which is then chlorinated and reacted with desloratadine. quickcompany.ingoogle.com These processes highlight the importance of the (5-methylpyridin-3-yl)methyl fragment in constructing the final rupatadine molecule. nih.gov

Nilotinib (B1678881): A tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML), nilotinib's synthesis also features a key step involving a pyridinyl-containing fragment. chemicalbook.comnih.gov While some syntheses of nilotinib and its analogs start from 3-acetylpyridine (B27631) or 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid, the structural motif of a substituted pyridine is central to its biological activity. nih.govnih.gov The development of efficient synthetic routes to nilotinib has been a significant area of research, with various methods focusing on the construction of the core pyrimidinyl-aminophenyl-pyridine structure. asianpubs.orggoogle.com

Imatinib (B729): A revolutionary drug for the treatment of CML and other cancers, imatinib's molecular structure contains a pivotal pyridine ring. newdrugapprovals.orgnih.gov The synthesis of imatinib involves the coupling of N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine with 4-(4-methylpiperazinomethyl)benzoyl chloride. newdrugapprovals.orgmetu.edu.tr Alternative synthetic routes also emphasize the construction of the key 4-(3-pyridyl)-2-pyrimidineamine intermediate. nih.govgoogle.com The pyridine moiety in imatinib is crucial for its binding to the BCR-Abl protein, the target of the drug. metu.edu.tr

Table 1: Pharmaceutical Intermediates Derived from this compound Scaffolds
DrugTherapeutic ClassRole of the Pyridine Moiety
RupatadineAntihistamineForms a key part of the molecule's side chain, essential for its pharmacological activity. researchgate.netgoogle.comquickcompany.in
NilotinibTyrosine Kinase InhibitorThe pyridinyl-pyrimidine core is crucial for binding to the Bcr-Abl kinase. chemicalbook.comnih.govasianpubs.org
ImatinibTyrosine Kinase InhibitorThe pyridine ring is a critical component for the drug's interaction with its target protein. newdrugapprovals.orgnih.govmetu.edu.tr

Development of Advanced Organic Materials Utilizing Pyridinemethanamine Scaffolds

Beyond pharmaceuticals, pyridinemethanamine scaffolds, including this compound, are being explored for the development of advanced organic materials. The inherent electronic properties of the pyridine ring, coupled with the synthetic versatility of the methanamine group, make these compounds attractive building blocks for materials with tailored optical, electronic, and self-assembly characteristics.

Pharmacological and Biological Research on 5 Methylpyridin 3 Yl Methanamine and Its Analogues

Antimicrobial Activity Studies

Analogues of (5-Methylpyridin-3-yl)methanamine have been a focal point in the search for new antimicrobial agents. The pyridine (B92270) core is a versatile scaffold for developing compounds with efficacy against a range of pathogenic bacteria and fungi.

Derivatives of the pyridine scaffold have demonstrated notable antibacterial properties. Studies have evaluated these compounds against various clinically relevant Gram-positive and Gram-negative bacteria.

For instance, a series of novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives were designed and synthesized, showing potent activity against Gram-positive bacteria. nih.govmdpi.com One compound in this series, which incorporates a pyrimidine (B1678525) substituted piperazine, exhibited an eight-fold stronger inhibitory effect than the commercial antibiotic linezolid (B1675486) against certain strains. mdpi.com The antibacterial activity of these oxazolidinone derivatives was tested against a panel of Gram-positive bacteria, including Staphylococcus aureus, Streptococcus pneumoniae, Enterococcus faecalis, and Bacillus subtilis. nih.govnih.gov Compounds 21b, 21d, 21e, and 21f from one study showed strong antibacterial activity comparable to linezolid against five Gram-positive bacterial strains. nih.gov Another study found that 5-methylpyridinium derivatives showed moderate to potent activity against S. aureus (Gram-positive) and E. coli (Gram-negative). niscpr.res.in

Similarly, research into 4-piperazinylquinoline hybrids, which can be considered structural analogues, revealed selective and potent activity. One such derivative, 5k, was particularly effective against S. aureus with a minimal inhibitory concentration (MIC) of 10 μM, while showing no significant activity against the Gram-negative P. aeruginosa. mdpi.com Other studies on pyridine-based compounds have also reported moderate antimicrobial activity against bacteria such as E. coli, Salmonella typhi, and B. subtilis. nih.gov The introduction of a fluorine atom into the pyridine ring of some derivatives was shown to significantly enhance antibacterial activity. nih.gov

Table 1: Antibacterial Activity of Selected Pyridine Analogues

Compound Class Bacterial Strain Activity (MIC in µg/mL) Reference
3-(5-fluoropyridine-3-yl)-2-oxazolidinones Gram-positive bacteria 2 - 32 mdpi.com
3-(pyridine-3-yl)-2-oxazolidinones S. aureus, S. pneumoniae, E. faecalis, B. subtilis Similar to Linezolid nih.gov
5-Methylpyridinium derivatives S. aureus 4 niscpr.res.in
5-Methylpyridinium derivatives E. coli 16 niscpr.res.in
4-Piperazinylquinoline (Compound 5k) S. aureus 10 µM mdpi.com
Mannich pyrol-pyridine bases E. coli, S. typhi, B. subtilis Moderate Activity nih.gov

The antifungal potential of pyridine analogues has also been investigated. Research has shown that certain derivatives possess fungicidal activity against common and drug-resistant fungal pathogens.

Studies have identified pyridine-containing compounds with significant effects against Candida albicans. nih.govnih.gov Two compounds, a pyridinone (PYR) and a triazine (TRI) derivative, were found to have fungicidal activity, reduce C. albicans biofilm formation, and were effective against fluconazole- and caspofungin-resistant strains. nih.govnih.gov The minimum inhibitory concentrations (MICs) for PYR and TRI against C. albicans were 12.5 µg/mL and 50 µg/mL, respectively. nih.gov

Other research has demonstrated the antifungal capabilities of pyridine derivatives against species like Aspergillus fumigatus and Aspergillus niger. nih.govmdpi.com Mannich pyrol-pyridine bases showed moderate activity against A. fumigatus and Aspergillus oryzae. nih.gov Additionally, 5-Methyl-phenazine-1-carboxylic acid (5-Me-PCA), a phenazine (B1670421) derivative produced by P. aeruginosa, exhibits antimicrobial activity against C. albicans. mdpi.com Hydrazine-based compounds have also been identified as having fair to excellent antifungal activities against various fungal strains, including non-albicans Candida species. mdpi.com

Table 2: Antifungal Activity of Selected Pyridine and Analogue Compounds

Compound/Class Fungal Strain Activity/Observation Reference
Pyridinone (PYR) Candida albicans MIC: 12.5 µg/mL; Fungicidal nih.gov
Triazine (TRI) Candida albicans MIC: 50 µg/mL; Fungicidal nih.gov
Mannich pyrol-pyridine bases Aspergillus fumigatus Moderate Activity nih.gov
5-Methyl-phenazine-1-carboxylic acid Candida albicans Antimicrobial Activity mdpi.com
Hydrazine-based compounds Candida species Fungicidal; Inhibit biofilm mdpi.com

Anticancer Research and Cytotoxicity Evaluations

Analogues of this compound are integral to the synthesis of heterocyclic systems with significant anticancer properties. Research has focused on their cytotoxicity against various cancer cell lines and their role as building blocks for more complex, potent molecules.

Derivatives incorporating the pyridine or related heterocyclic scaffolds have been extensively evaluated for their cytotoxic effects against a panel of human cancer cell lines.

Pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, for which aminopyridines can serve as precursors, have shown potent antitumor activity. researchgate.netekb.eg For example, newly synthesized pyrazolo[1,5-a]pyrimidines were screened against MCF-7 (breast), HCT-116 (colon), and HepG2 (liver) cancer cell lines. ekb.eg Compound 5b from this series, featuring a methoxy (B1213986) group, was particularly promising, with an IC50 value of 8.64 µM against the HCT-116 cell line. ekb.eg Other studies have tested phthalazine (B143731) derivatives against MCF-7 and HepG2 cells, with some compounds showing excellent growth inhibitory activity with IC50 values as low as 0.06 µM. semanticscholar.org

N-Mannich bases containing a 4,6-dimethylpyridine core were tested against five human cancer cell lines, including A375 (melanoma), C32 (melanoma), and MCF-7 (breast). nih.gov One compound demonstrated a significant cytotoxic effect against A375 cells with an IC50 of 80.79 µM. nih.gov Similarly, various pyrimidine and pyridine derivatives were screened against a wide range of cell lines including MCF7, HepG2, HeLa (cervical), and others, showing moderate to potent cytotoxicity. researchgate.netnih.gov A novel benzimidazole (B57391) derivative demonstrated potent cytotoxic action against A549 (lung) and HepG2 cell lines with IC50 values of 15.80 µM and 15.58 µM, respectively. jksus.org

Table 3: Cytotoxicity of this compound Analogues Against Cancer Cell Lines

Compound Class Cell Line Activity (IC50) Reference
Pyrazolo[1,5-a]pyrimidine (Cmpd 5b) HCT-116 8.64 µM ekb.eg
Phthalazine derivative (Cmpd 4b) MCF-7 0.06 µM semanticscholar.org
Phthalazine derivative (Cmpd 4b) HepG2 0.08 µM semanticscholar.org
N-Mannich base (Cmpd 5) A375 80.79 µM nih.gov
Benzimidazole derivative (se-182) HepG2 15.58 µM jksus.org
Benzimidazole derivative (se-182) A549 15.80 µM jksus.org

The pyrazolo[1,5-a]pyrimidine scaffold is a key pharmacophore in the development of anticancer agents, particularly as protein kinase inhibitors. nih.govrsc.org The synthesis of this heterocyclic system often involves the condensation of 5-aminopyrazole derivatives with various chemical partners. nih.gov While direct use of this compound as the starting amine is not explicitly detailed in the provided context, aminopyridines and related amino-heterocycles are fundamental building blocks in these synthetic strategies.

The general and highly adaptable method for creating pyrazolo[1,5-a]pyrimidines is the condensation reaction between a 5-aminopyrazole and a β-dicarbonyl compound or its equivalent. nih.gov This reaction, proceeding through nucleophilic attack and subsequent cyclization, forms the fused pyrimidine ring. nih.gov The resulting pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer. researchgate.netekb.eg For example, Dinaciclib is a potent CDK inhibitor based on this scaffold that has undergone clinical evaluation. researchgate.net The versatility of the synthesis allows for the introduction of various substituents to modulate the biological activity and target specificity of the final compounds. nih.govekb.eg

Molecular docking is a computational technique widely used to predict the binding orientation and affinity of a small molecule to its protein target. In the context of anticancer drug discovery involving pyridine and pyrazolo[1,5-a]pyrimidine analogues, docking studies are crucial for understanding their mechanism of action and guiding further structural optimization. ekb.egsamipubco.com

Researchers have performed docking simulations of pyrazolo[1,5-a]pyrimidine derivatives against the active site of Cyclin-Dependent Kinase 2 (CDK2), a key target in cancer therapy. ekb.eg These studies help to elucidate the binding modes and rationalize the observed cytotoxic activity. ekb.eg The results often show a good fit of the compounds within the kinase's ATP-binding pocket, with the free amino group forming essential hydrogen bonds with key amino acid residues like Leu83. ekb.eg

Similar in silico approaches have been applied to other related heterocyclic compounds. Docking studies of 5-oxo-imidazoline derivatives against Polo-Like Kinase 1 (PLK1) and phthalazine derivatives against VEGFR-2 have helped identify potent inhibitors and understand their binding interactions. semanticscholar.orgsamipubco.comsamipubco.com These computational analyses are invaluable for predicting drug-likeness, ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and identifying the most promising candidates for synthesis and biological evaluation. samipubco.comsamipubco.com

Enzyme Activity and Metabolic Pathway Modulation

The ability of pyridine-containing compounds to interact with and modulate the activity of key enzymes is a significant area of pharmacological research. These interactions can profoundly influence the metabolism of both endogenous substances and xenobiotics, including drugs.

Cytochrome P-450 Inhibition (e.g., CYP2A6)

Cytochrome P450 (CYP) enzymes are a superfamily of proteins crucial for the metabolism of a vast number of substances. CYP2A6, in particular, is the primary enzyme responsible for the metabolism of nicotine (B1678760) in humans. Inhibition of this enzyme is a therapeutic strategy aimed at reducing tobacco dependence by slowing down nicotine clearance, which may help in smoking cessation efforts.

Research has identified potent and selective inhibitors of CYP2A6 among analogues of this compound. One such novel inhibitor is (5-(4-ethylpyridin-3-yl)thiophen-2-yl)methanamine (DLCI-1). nih.gov Studies have shown that this compound effectively decreases nicotine self-administration in animal models. nih.gov It is suggested that by blocking the hepatic metabolism of nicotine, similar activation of nicotinic acetylcholine (B1216132) receptors can be achieved at lower nicotine doses. nih.gov This highlights the potential of such pyridine analogues as pharmacotherapeutics for tobacco cessation. nih.gov The design of these inhibitors often leverages the structural features of nicotine itself, with substitutions on the pyridine ring being crucial for optimal interaction with the CYP2A6 active site. researchgate.net Specifically, substitutions at the 3-position of the pyridine ring with groups like imidazole (B134444) or propargyl ether have shown promise in creating effective CYP2A6 inhibitors. researchgate.net

CompoundTarget EnzymeActivityReference
(5-(4-ethylpyridin-3-yl)thiophen-2-yl)methanamine (DLCI-1)CYP2A6Potent and selective inhibitor nih.gov
Pyridine derivatives with imidazole or propargyl ether at position 3CYP2A6Showed most optimal interactions with the active site researchgate.net

Receptor Binding and Neurotransmitter System Interactions

While specific receptor binding data for this compound is not extensively documented in publicly available research, studies on its analogues provide insights into potential neurological and physiological effects. The structural similarity of pyridinylmethanamine derivatives to endogenous neurotransmitters suggests the possibility of interactions with various receptor systems.

A complex analogue, (3S)-3-(hydroxymethyl)-4-(5-methylpyridin-2-yl)-N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]-3,4-dihydro-2H-benzo[b] nih.govnih.govoxazine-8-carboxamide (JTS-653), has been identified as a highly potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1). nih.gov TRPV1 is a non-selective cation channel involved in the detection and transduction of noxious stimuli, including heat and capsaicin, and is a key target for pain therapeutics. JTS-653 was found to competitively antagonize capsaicin-induced activation of human TRPV1 and also inhibit proton-induced activation of the receptor. nih.gov This finding, involving a molecule containing the 5-methylpyridin- moiety, suggests that this chemical scaffold can be incorporated into structures that target specific neurotransmitter-related receptors.

Further research into conformationally defined neurotransmitter analogues has shown that specific pyrrolidine-based structures can selectively inhibit glutamate (B1630785) uptake without significantly binding to major glutamate receptors like NMDA, kainate, or quisqualate. nih.gov This demonstrates the principle that subtle structural modifications can achieve high selectivity for different components of a neurotransmitter system.

Other Reported Biological Activities of Pyridine-Based Methanamines

The versatility of the pyridine scaffold has led to the discovery of a wide range of other biological activities for pyridine-based methanamines and their derivatives.

Anti-Thrombolytic and Biofilm Inhibition Activities

Thrombotic diseases, characterized by the formation of blood clots, are a major cause of morbidity and mortality. Research into novel anti-platelet agents has explored various pyridine derivatives. Pyrazolopyridine derivatives, for instance, have demonstrated anti-platelet activity by inhibiting platelet aggregation induced by agents like collagen and arachidonic acid. nih.govnih.gov

Biofilms are structured communities of microorganisms that adhere to surfaces and are encased in a self-produced matrix, making them notoriously resistant to antibiotics. The inhibition of biofilm formation is a critical strategy in combating chronic and device-related infections. Several studies have highlighted the potential of pyridine derivatives in this area. Alkyl pyridinol compounds have been shown to inhibit biofilm formation by Staphylococcus aureus. scilit.com Furthermore, novel triazole functionalized pyridine derivatives have also been identified as potential agents against S. aureus biofilms. nih.gov The mechanism of action for some of these compounds involves the disruption of the bacterial membrane. scilit.com

Anti-Inflammatory and Anti-Coagulant Effects

Inflammation is a complex biological response implicated in numerous diseases. Pyridine derivatives have been investigated for their anti-inflammatory properties. For example, derivatives of 3-hydroxy-pyridine-4-one have demonstrated significant anti-inflammatory activity in animal models of inflammation, such as carrageenan-induced paw edema. nih.govmdpi.com The proposed mechanism for some of these compounds is related to their iron-chelating properties, as key enzymes in the inflammatory pathway, like cyclooxygenase and lipoxygenase, are heme-dependent. nih.gov

In the context of coagulation, which is closely linked to thrombosis, pyridine derivatives have also been explored for their anticoagulant effects. researchgate.net Molecular modeling studies have been used to optimize pyridine derivatives as potential anticoagulants that target key enzymes in the coagulation cascade, such as thrombin. mdpi.com These studies suggest that functionalization at the 3-position of the pyridine ring can enhance anticoagulant activity. mdpi.com

Biological ActivityCompound Class/ExampleKey FindingsReference(s)
Anti-inflammatory3-hydroxy-pyridine-4-one derivativesShowed significant activity in animal models, possibly via iron chelation. nih.govmdpi.com
Anti-coagulantPyridine oximes and semicarbazonesDemonstrated anticoagulant effects, with activity influenced by substitution on the pyridine ring. mdpi.com

Anti-Ulcer Activity

Peptic ulcer disease is a common gastrointestinal disorder. A significant therapeutic approach involves the inhibition of gastric acid secretion. Several pyridine derivatives have been developed as potent anti-ulcer agents, most notably as proton pump inhibitors (PPIs). These drugs target the H+/K+-ATPase enzyme in the parietal cells of the stomach.

Compounds with an arylthiomethyl-pyridine structure have shown gastroprotective activity. nih.gov Furthermore, research has demonstrated that pyridine itself can have a preventative effect on stress-induced ulcers in animal models, a phenomenon suggested to be linked to its anti-platelet effects reducing thrombus formation in mucosal capillaries. A notable example of a highly potent, pyridine-containing anti-ulcer drug is 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (Vonoprazan), a potassium-competitive acid blocker (P-CAB) that provides more potent and sustained inhibition of gastric acid secretion compared to traditional PPIs. scilit.com

Compound/ClassMechanism/ModelEffectReference(s)
Arylthiomethyl-pyridine compoundsEthanol-induced gastric lesionsGastroprotective activity nih.gov
PyridineCold restraint-induced stress ulcersDecreased gastric hemorrhage and ulceration
1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarateH+/K+-ATPase inhibition (P-CAB)Potent and long-lasting inhibition of gastric acid secretion scilit.com

Anti-Influenza Activity

The global threat of seasonal and pandemic influenza, coupled with the emergence of drug-resistant viral strains, necessitates the development of novel antiviral agents. benthamscience.comresearchgate.net Pyridine derivatives represent a promising class of compounds in the search for new anti-influenza therapies. researchgate.netnih.gov Research into analogues of this compound has revealed that the pyridine nucleus is a key structural motif for anti-influenza activity.

Studies have explored various pyridine-containing molecules, including C-nucleoside analogues of the broad-spectrum antiviral agent Favipiravir (T-705). benthamscience.comresearchgate.net These analogues are designed to mimic the natural nucleosides that the influenza virus polymerase uses for replication, thereby inhibiting viral proliferation. One such pyridine C-nucleoside analogue demonstrated potent inhibition of influenza virus replication in Madin-Darby Canine Kidney (MDCK) cells, and its triphosphate form was shown to be both a substrate for and an inhibitor of influenza A polymerase. benthamscience.comresearchgate.net

Furthermore, research into 3-cyano-4,6-diphenyl-pyridine derivatives has identified this core as a privileged scaffold for developing inhibitors of the protein-protein interaction between the polymerase acidic protein (PA) and polymerase basic protein 1 (PB1) of the influenza virus RNA-dependent RNA polymerase (RdRp). nih.gov This interaction is crucial for the assembly and function of the viral replication machinery. nih.gov The exploration of pyridine and pyrimidine derivatives targeting this interaction has yielded compounds with valuable antiviral activity, with EC₅₀ values in the micromolar range. nih.gov

While specific data for this compound is not available, the activity of these related compounds suggests that it could serve as a scaffold for the design of novel influenza virus inhibitors. The mechanisms of action for such pyridine-based antivirals can be diverse, ranging from polymerase inhibition to interfering with essential protein-protein interactions within the virus. benthamscience.comnih.govbenthamdirect.com

Table 1: Anti-Influenza Activity of Representative Pyridine Analogues

Compound/Class Target/Mechanism Activity (EC₅₀) Cell Line
Pyridine C-Nucleoside Analogue (3c) Influenza A Polymerase Inhibition Potent Inhibition (Specific value not stated) MDCK
Pyrimidine Derivative (1d) PA-PB1 Interaction Inhibition 3.5 µM MDCK

Antimalarial Activity

Malaria remains a significant global health issue, and the spread of drug-resistant Plasmodium falciparum strains underscores the urgent need for new therapeutic options. nih.gov The pyridine ring is a core component of many compounds investigated for antimalarial activity and is related to the quinoline (B57606) scaffold found in established drugs like chloroquine (B1663885) and mefloquine. nih.govnih.govnih.gov

Research has demonstrated that various substituted pyridine derivatives possess potent antimalarial properties. For instance, a series of 3,5-diaryl-2-aminopyridine derivatives showed significant in vitro activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum, as well as efficacy in a P. berghei-infected mouse model. nih.gov Two derivatives from this class, synthesized to improve metabolic stability and reduce off-target activity, exhibited IC₅₀ values in the nanomolar range and oral bioavailability between 59-69% in mice. nih.gov

Hybrid molecules incorporating the pyridine nucleus have also been explored. Pyridine-substituted pyrazole (B372694) 1,3,5-triazine (B166579) derivatives have been designed and synthesized, showing considerable in vitro antimalarial activity against both sensitive (3D7) and resistant (Dd2) P. falciparum strains, with IC₅₀ values in the micromolar range. mdpi.comelsevierpure.com Similarly, other studies on pyridine derivatives have identified compounds with potent parasite inhibition, with some exhibiting IC₅₀ values as low as 0.0402 µM against resistant strains. nih.gov The structural similarity of this compound to these active compounds suggests its potential as a building block for novel antimalarial agents.

Table 2: Antimalarial Activity of Representative Pyridine Analogues

Compound/Class P. falciparum Strain Activity (IC₅₀)
3,5-Diaryl-2-aminopyridine (Compound 1) K1 (Resistant) 14 nM
3,5-Diaryl-2-aminopyridine (Compound 2) K1 (Resistant) 7 nM
Pyridine Derivative (2g) RKL9 (Resistant) 0.0402 µM
Pyridine-pyrazole-triazine (7s258) 3D7 (Sensitive) 32.74 µM
Pyridine-pyrazole-triazine (7s258) Dd2 (Resistant) 28.05 µM
Pyridine-pyrazole-triazine (7s5) 3D7 (Sensitive) 46.80 µM

Structure-Activity Relationship (SAR) Studies and Molecular Design

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds into potent drug candidates. For pyridine derivatives, SAR investigations have provided valuable insights into the structural requirements for both antiviral and antimalarial activities. researchgate.netmdpi.com

In the context of anti-influenza agents targeting the PA-PB1 polymerase interaction, SAR studies on 3-cyano-4,6-diphenyl-pyridine derivatives revealed that substitutions at the C2 position of the pyridine core could enhance on-target activity. nih.gov The removal of the cyano group from the C3 position and modifications to the heterocyclic scaffold, such as creating pyrimidine or pyridine derivatives, also significantly influenced antiviral activity and cytotoxicity. nih.gov

For antimalarial pyridine derivatives, SAR studies have highlighted the importance of specific substitution patterns. In a series of 3,5-diaryl-2-aminopyridines, modifications were made to minimize hERG (human Ether-à-go-go-Related Gene) channel activity, a common liability, while retaining or improving antimalarial potency. nih.gov Studies on other pyridine-containing compounds have shown that the nature and position of substituents on the pyridine ring dramatically affect activity. For example, isonicotinohydrazide derivatives were generally found to be more active than cyanopyridine derivatives against P. berghei. nih.gov Furthermore, the presence of halogen substitutions (e.g., Br, Cl) can enhance antimalarial activity, whereas strong electron-withdrawing groups like nitro (–NO₂) or electron-donating groups like hydroxyl (–OH) can lead to diminished activity. mdpi.com The geometry and bulk of substituents are also critical, with bulkier aromatic substitutions sometimes being favored for activity. mdpi.com

These findings indicate that the simple this compound scaffold offers multiple points for chemical modification—the methyl group, the methanamine side chain, and the pyridine nitrogen—to optimize its potential therapeutic properties based on established SAR principles.

Table 3: Summary of Key Structure-Activity Relationship (SAR) Findings for Pyridine Analogues

Activity Structural Feature Effect on Activity Reference
Anti-Influenza Substitution at C2 of 3-cyano-pyridine core Can improve on-target activity nih.gov
Antimalarial Halogen substitutions (Br, Cl) Enhances activity mdpi.com
Antimalarial Strong electron-withdrawing (e.g., -NO₂) or -donating (e.g., -OH) groups Diminishes activity mdpi.com
Antimalarial Isonicotinohydrazide vs. Cyanopyridine Isonicotinohydrazide derivatives generally more active nih.gov

Mechanism of Action Investigations at a Molecular Level

Understanding the molecular mechanism of action is fundamental to drug development. For pyridine derivatives, a wide range of molecular targets has been identified, reflecting the scaffold's versatility. benthamscience.combenthamdirect.com

In antiviral research, pyridine-containing compounds have been shown to inhibit various viral and host cell targets. These include viral polymerases (both reverse transcriptase and RNA-dependent RNA polymerase), proteases, and processes like viral maturation and entry. benthamscience.combenthamdirect.com For instance, certain pyridine C-nucleoside analogues function by inhibiting the influenza virus polymerase. benthamscience.comresearchgate.net Other pyridine derivatives act as inhibitors of host cell kinases, such as Cyclin G-associated kinase (GAK), which are co-opted by viruses for their replication cycle. benthamdirect.com

In the context of antimalarial research, the mechanisms are similarly diverse. Many clinically relevant antimalarials directly or indirectly affect pyrimidine metabolism by targeting enzymes like dihydrofolate reductase (DHFR). researchgate.net Docking studies with active pyridine derivatives have shown good binding profiles with the active site of P. falciparum DHFR. mdpi.comelsevierpure.comresearchgate.net Another key target for quinoline-based drugs is the inhibition of hemozoin formation, and it is plausible that related pyridine structures could share this mechanism.

Additionally, aminopyridines are known to act as blockers of voltage-gated potassium channels. nih.gov While this mechanism is primarily associated with neurological applications, the inhibition of ion channels in pathogens could represent another avenue for antimicrobial or antiparasitic activity. The methanamine group on this compound classifies it as an aralkylamine, a class that includes inhibitors of various enzymes, including Cytochrome P450. drugbank.com

Table 4: Potential Molecular Targets for Pyridine-Based Compounds

Therapeutic Area Potential Molecular Target Example Mechanism Reference
Anti-Influenza Influenza Virus Polymerase Competitive inhibition of viral replication benthamscience.comresearchgate.net
Anti-Influenza PA-PB1 Protein-Protein Interaction Disruption of polymerase complex assembly nih.gov
Antiviral (General) Cyclin G-associated kinase (GAK) Inhibition of host factor required for viral replication benthamdirect.com
Antimalarial P. falciparum Dihydrofolate Reductase (PfDHFR) Inhibition of folate metabolism, disrupting DNA synthesis mdpi.comelsevierpure.comresearchgate.net
Neurological/Other Voltage-gated Potassium Channels Channel blockade, altering membrane potential nih.gov

Conclusion and Future Research Directions

Summary of Current Research Status

Research on pyridine (B92270) and its derivatives is vast, with these heterocyclic compounds forming the backbone of numerous pharmaceuticals, agrochemicals, and functional materials. nih.govresearchgate.netuni-muenster.de The pyridine scaffold is a privileged structure in medicinal chemistry, valued for its ability to improve water solubility and bioavailability of molecules. researchgate.net Pyridine derivatives have demonstrated a wide array of biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties. nih.govnih.gov

However, dedicated research focusing specifically on (5-Methylpyridin-3-yl)methanamine is notably limited. Its current status in the scientific literature and commercial catalogs is primarily that of a chemical building block or intermediate for the synthesis of more complex molecules. alfa-chemistry.comclearsynth.com While its fundamental properties are documented, its potential as a lead compound or a functional molecule in its own right is largely uncharted territory, presenting a fertile ground for future investigation.

Unexplored Avenues in Synthesis and Derivatization

The true potential of this compound lies in the creation of novel derivatives. Modern synthetic chemistry offers a powerful toolkit to modify this core structure in ways that were previously challenging.

Late-Stage Functionalization: A key area for exploration is the direct C-H functionalization of the pyridine ring. This approach allows for the introduction of new chemical groups onto the core structure in the final stages of a synthesis, which is highly efficient. uni-muenster.de For this compound, this could mean selectively adding substituents at the C2, C4, or C6 positions to systematically probe structure-activity relationships.

Advanced Cross-Coupling Reactions: Techniques like the Suzuki and the recently developed Liebeskind-Srogl cross-coupling reactions could be employed to introduce a wide variety of aryl and alkyl groups. acs.orgacs.orgmdpi.com Specifically, the C4-arylation of the pyridine ring, though challenging, offers a pathway to structurally diverse compounds with potentially new biological activities. acs.orgacs.org

Derivatization of the Aminomethyl Group: The primary amine of the methanamine group is a versatile handle for chemical modification. It can be readily converted into a wide range of functional groups, including amides, sulfonamides, ureas, and secondary or tertiary amines, each capable of altering the molecule's physicochemical and pharmacological properties.

Meta-Position Functionalization: The functionalization of pyridines at the meta-position relative to the nitrogen atom is notoriously difficult. However, recent breakthroughs have developed new strategies to access this position. uni-muenster.de Applying these novel methods to this compound could unlock derivatives with unique substitution patterns and unforeseen properties.

Potential for Novel Therapeutic Applications

Given the broad therapeutic relevance of the pyridine scaffold, derivatives of this compound are prime candidates for screening across various disease areas.

Oncology: Many FDA-approved anticancer drugs, such as Abemaciclib and Lorlatinib, feature a pyridine core. researchgate.netresearchgate.net Derivatives of this compound could be designed as potential kinase inhibitors or agents that disrupt cancer cell signaling pathways. Screening against a panel of human cancer cell lines would be a critical first step. nih.gov

Infectious Diseases: The rise of multidrug-resistant (MDR) bacteria necessitates the discovery of new antibiotics. Pyridine-containing compounds have shown promise against resistant strains like MRSA. nih.gov A library of this compound derivatives could be evaluated for antibacterial and antifungal activity.

Neurological Disorders: Functionalized pyridines have been investigated as multifunctional agents for Alzheimer's disease, exhibiting activities such as cholinesterase inhibition and neuroprotection. researchgate.net The structural features of this compound make it an interesting starting point for developing novel central nervous system (CNS) agents.

Advanced Computational and Experimental Approaches

To accelerate the discovery process, modern computational and experimental techniques should be integrated into the research program for this compound.

Computational Modeling:

Density Functional Theory (DFT): DFT studies can be used to calculate the electronic properties, frontier molecular orbitals, and reactivity indices of novel derivatives, guiding synthetic efforts toward the most promising candidates. mdpi.com

In Silico Screening: Molecular docking simulations can predict the binding affinity of virtual libraries of this compound derivatives against known biological targets, such as enzyme active sites. nih.govnih.gov

ADME Prediction: Computational models can forecast the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new compounds, helping to prioritize those with drug-like characteristics. nih.gov

High-Throughput Experimentation:

Combinatorial Chemistry: The synthesis of large, diverse libraries of derivatives can be automated to rapidly generate candidates for screening.

High-Throughput Screening (HTS): HTS allows for the rapid testing of thousands of compounds against biological targets, enabling the swift identification of active "hits" for further development.

Interdisciplinary Research Opportunities for this compound Studies

The full exploration of this compound's potential requires a collaborative, interdisciplinary approach.

Medicinal Chemistry and Pharmacology: A close partnership between synthetic organic chemists designing and creating new derivatives and pharmacologists evaluating their biological effects is essential for an effective drug discovery program.

Material Science: Pyridine derivatives are integral to the development of functional materials, including ligands for organometallic catalysis and components of nanomaterials. nih.govuni-muenster.de The unique structure of this compound could be leveraged to create novel materials with interesting electronic or photophysical properties.

Agrochemical Science: The pyridine scaffold is prevalent in insecticides, fungicides, and herbicides. researchgate.netuni-muenster.de Research into this compound derivatives could lead to the development of new, more effective, or environmentally safer agrochemicals.

Computational and Structural Biology: Collaboration with computational chemists and structural biologists can provide deep insights into how these molecules interact with their biological targets at an atomic level, guiding the rational design of more potent and selective compounds.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of (5-Methylpyridin-3-yl)methanamine?

The synthesis of this compound typically involves the reduction of a pyridine aldehyde precursor. A widely applicable method includes:

  • Reduction of 5-Methylpyridine-3-carbaldehyde using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) or ethanol under inert atmosphere .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve >95% purity.
  • Key considerations : Control of reaction temperature (0–25°C) and exclusion of moisture to prevent side reactions.

Q. What analytical techniques are critical for characterizing this compound?

Characterization relies on a combination of spectroscopic and chromatographic methods:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and amine proton integration .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (122.17 g/mol) and fragmentation patterns.
  • Infrared Spectroscopy (FTIR) : Identification of NH₂ stretching vibrations (~3300 cm⁻¹) and aromatic C-H bonds.
  • Thin-Layer Chromatography (TLC) : Monitoring reaction progress using silica plates and UV visualization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data during nucleophilic substitution reactions involving this compound?

Conflicting reactivity data often arise from steric hindrance or electronic effects of the methyl group. Strategies include:

  • Systematic variation of reaction conditions : Test solvents (polar vs. nonpolar), bases (e.g., K₂CO₃ vs. Et₃N), and temperatures to optimize yields .
  • Computational modeling : Density Functional Theory (DFT) calculations to predict regioselectivity and transition states.
  • Comparative studies : Benchmark reactivity against analogs like (5-Isopropylpyridin-3-yl)methanamine to isolate steric/electronic contributions .

Q. What experimental approaches are effective for studying structure-activity relationships (SAR) of this compound derivatives in biological systems?

SAR studies require multidisciplinary methods:

  • Derivatization : Introduce substituents (e.g., halogens, trifluoromethyl) at the pyridine ring or amine group to assess bioactivity .
  • Biological assays :
    • Enzyme inhibition : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence-based assays.
    • Receptor binding : Radioligand displacement assays to quantify affinity for GPCRs or ion channels .
  • Molecular docking : Simulate interactions with protein active sites (e.g., using AutoDock Vina) to guide rational design .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.